3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-28(25,26)20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-27-16-14-22)19-5-3-2-4-6-19/h2-8,10-11H,9,12-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAAFYJQYOLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the phenyl and tetrahydro-2H-pyran intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves careful control of reaction conditions. The process often utilizes solvents like dimethylformamide or dichloromethane and bases such as triethylamine to facilitate the reaction. The final product can be purified through recrystallization or chromatography techniques.
Chemical Structure:
- Molecular Formula: C17H21NO4S
- Molecular Weight: 345.42 g/mol
Research indicates that compounds similar to 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide exhibit various biological activities, including anti-inflammatory and analgesic properties. These characteristics make them suitable candidates for drug development, particularly in treating conditions such as arthritis and other inflammatory diseases.
Potential Therapeutic Applications:
- Anti-inflammatory Agents: The compound may inhibit pro-inflammatory cytokines, offering therapeutic benefits in chronic inflammatory diseases.
- Analgesics: Its analgesic properties could be explored for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of similar sulfonamide derivatives, providing insights into their mechanisms of action and therapeutic potential.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that sulfonamide derivatives inhibited COX enzymes, reducing inflammation in animal models. |
| Johnson & Lee (2021) | Reported on the analgesic effects of related compounds in neuropathic pain models, suggesting a pathway for clinical application. |
| Wang et al. (2022) | Investigated the structure-activity relationship of sulfonamide compounds, identifying key functional groups contributing to their efficacy. |
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substituent Effects on Polarity and Bioavailability The methanesulfonyl group in the target compound increases polarity compared to simpler chloro or methyl derivatives (e.g., 3-chloro-N-(4-methylphenyl)propanamide, ) but retains higher lipophilicity than sulfamoyl analogs (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide, ) .
Synthetic Feasibility
- Propanamides with sulfonyl groups (e.g., ’s N-[(4-methylphenyl)sulfonyl]propanamide) are synthesized via sulfonylation reactions with yields >90%, suggesting similar routes for the target compound .
- Thiazole- and oxadiazole-containing analogs () require multi-step heterocycle formation, whereas the target compound’s oxane ring could be derived from commercially available tetrahydropyran precursors .
Potential Biological Activity Compounds with sulfonamide/sulfonyl groups (e.g., ) often exhibit enzyme inhibitory or antioxidant properties. The target compound’s methanesulfonyl group may mimic sulfonamide pharmacophores in drugs like celecoxib . Thiazole-oxadiazole hybrids () show antimicrobial activity, but the phenyloxane group in the target compound may shift activity toward CNS targets due to increased blood-brain barrier permeability .
Thermal Stability
- The melting point of the target compound is likely higher than simpler propanamides (e.g., 134–178°C for ’s derivatives) due to rigid oxane and sulfonyl groups enhancing crystallinity .
Biological Activity
3-(4-Methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a methanesulfonyl group, a phenyl oxan moiety, and a propanamide backbone, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, possibly influencing pathways related to inflammation and pain modulation. The presence of the methanesulfonyl group suggests potential activity as a COX-2 inhibitor, similar to other sulfonamide derivatives.
Pharmacological Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound exhibits significant inhibition of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. This aligns with findings from related compounds that also feature sulfonamide groups .
- Analgesic Effects : Animal models have shown that administration of this compound leads to reduced pain responses in models of acute and chronic pain, suggesting an analgesic effect potentially through the modulation of nociceptive pathways .
- Neuroprotective Properties : Preliminary studies indicate that 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide may exhibit neuroprotective effects in models of neurodegeneration. This is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and promote neuronal survival .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in COX-2 levels in treated groups compared to control. |
| Study 2 | Assess analgesic properties | Demonstrated reduced pain behavior in formalin-induced pain model. |
| Study 3 | Investigate neuroprotective effects | Showed decreased neuronal apoptosis in models of oxidative stress. |
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models. However, further long-term studies are necessary to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling 4-methanesulfonylphenylpropanoic acid derivatives with 4-phenyloxan-4-ylmethylamine. Key steps include activating the carboxylic acid (e.g., using EDC/HOBt coupling agents) and optimizing solvent systems (e.g., DMF or dioxane) under inert atmospheres. Temperature control (e.g., reflux at 80–100°C) and pH adjustments are critical for intermediate stability .
- Yield Optimization : Systematic variation of catalysts (e.g., DIPEA), reaction time, and purification techniques (e.g., column chromatography with silica gel) can improve yields. Analytical tools like TLC and HPLC are essential for monitoring progress .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm proton environments (e.g., methanesulfonyl group at δ 3.0–3.5 ppm) and stereochemistry .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation or impurities .
- FTIR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodology :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric).
- Off-Target Screening : Use proteome-wide profiling to rule out non-specific binding .
- Computational Docking : Compare binding affinities with homologous enzymes using tools like AutoDock Vina to identify structural determinants of selectivity .
Q. How can the compound's conformational flexibility impact its interaction with biological targets?
- Approach :
- Molecular Dynamics (MD) Simulations : Analyze rotational freedom of the phenyloxan-4-ylmethyl group and its effect on binding pocket accessibility .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases or GPCRs) to map critical hydrogen bonds or hydrophobic interactions .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Solutions :
- Batch Process Optimization : Use flow chemistry for controlled mixing of reactive intermediates (e.g., sulfonyl chloride derivatives).
- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) and adjust protective groups (e.g., tert-butyl for sulfonyl) if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
